

VUF8504: A Technical Guide to its Adenosine A3 Receptor Selectivity

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Compound of Interest

Compound Name: VUF8504

Cat. No.: B1249608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adenosine A3 receptor (A3AR) selectivity of **VUF8504**, a potent antagonist. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Compound: VUF8504

VUF8504, chemically known as 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, is a quinazoline derivative that has been identified as a potent ligand for the human adenosine A3 receptor. Its ability to selectively antagonize this receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of the A3AR.

Quantitative Selectivity Profile

The selectivity of **VUF8504** is determined by comparing its binding affinity across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The binding affinity is typically expressed as the inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower K_i value indicates a higher binding affinity.

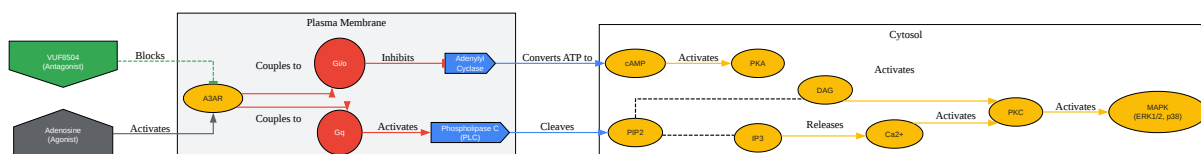
Receptor Subtype	Ligand	Binding Affinity (K _i) [nM]	Species
A3	VUF8504	17.0	Human
A1	VUF8504	14	Human
A2A	VUF8504	Data not available	Human
A2B	VUF8504	Data not available	Human

Note: A conflicting K_i value of 0.017 nM for **VUF8504** at the human A3 receptor has also been reported[1]. This discrepancy may arise from different experimental conditions or assay formats.

Based on the available data, **VUF8504** demonstrates high affinity for the human A3 adenosine receptor.[2] However, it also shows considerable affinity for the A1 receptor, suggesting it is not highly selective over this subtype.[1] A complete selectivity profile requires further investigation to determine its affinity for the A2A and A2B receptors.

Adenosine A3 Receptor Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[3][4] Activation of these pathways triggers a cascade of intracellular events that modulate cellular function.



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Caption: Adenosine A3 Receptor Signaling Pathways.

Experimental Protocols

The determination of **VUF8504**'s binding affinity at adenosine receptors is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (K_i) of a test compound (**VUF8504**) for a specific adenosine receptor subtype.

Materials:

- Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3). These are often from CHO-K1 or HEK293 cells stably transfected with the receptor.
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:
 - A1: [3H]-CCPA (2-chloro-N6-cyclopentyladenosine)
 - A2A: [3H]-CGS 21680
 - A3: [125I]-AB-MECA
- Test Compound: **VUF8504** dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., XAC for A1/A2A, MRS1220 for A3).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

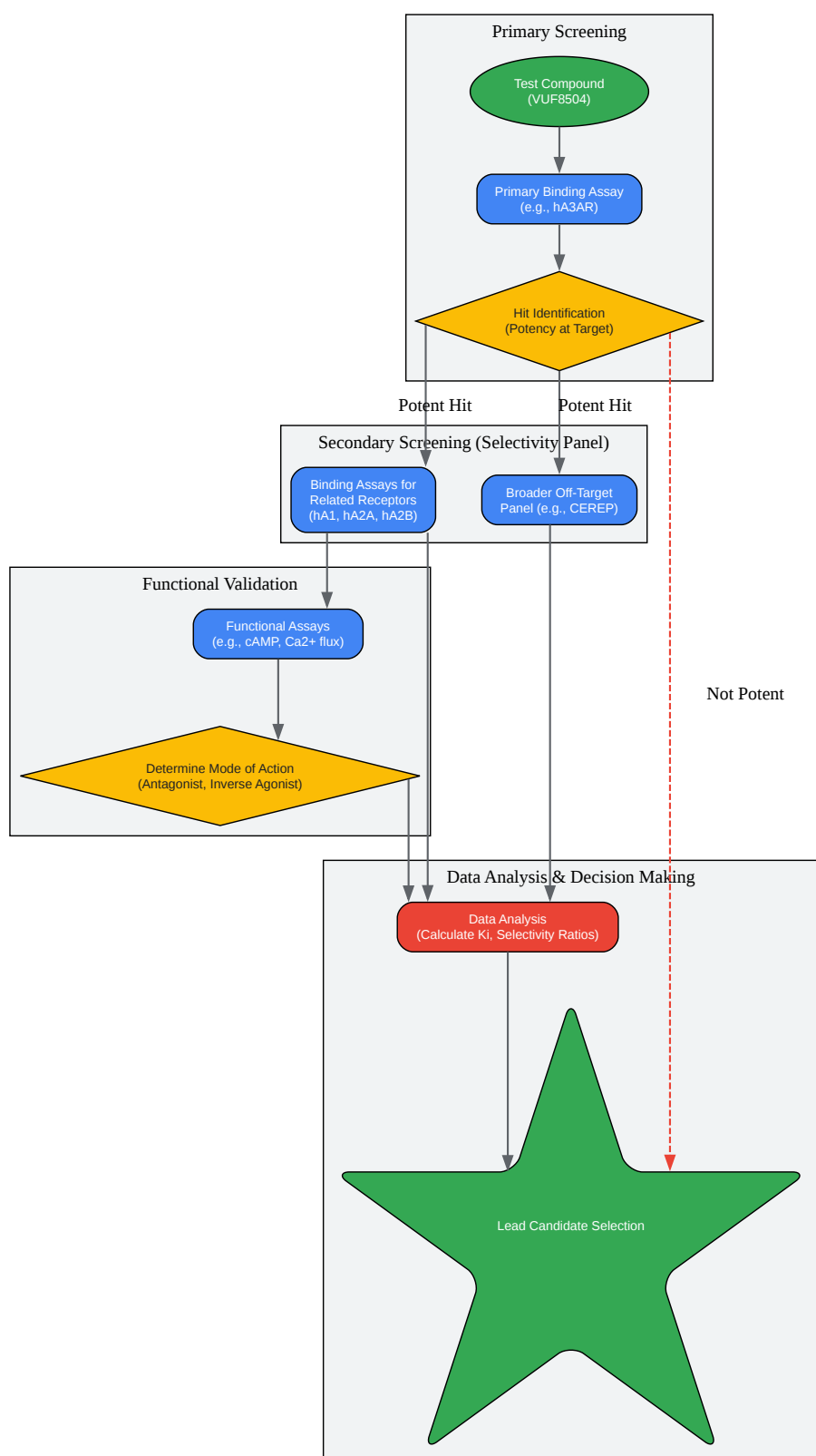
- Scintillation Counter: For quantifying radioactivity.

Procedure:

- Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (**VUF8504**).
- Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting the non-specific binding (measured in the presence of the high concentration of the standard antagonist) from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for GPCR Antagonist Selectivity Profiling

The assessment of a compound's selectivity is a critical step in drug discovery. The following diagram illustrates a typical workflow for profiling the selectivity of a GPCR antagonist like **VUF8504**.



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Caption: Experimental Workflow for GPCR Antagonist Selectivity.

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